5,10,15,20-Tetra-p-tolyl-21H,23H-porphine

Descripción general

Descripción

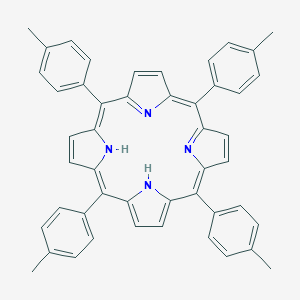

5,10,15,20-Tetra-$ p $-tolyl-21H,23H-porphine (TPTP) is a synthetic porphyrin derivative characterized by four $ p $-tolyl (methyl-substituted phenyl) groups at the meso-positions of the porphyrin macrocycle. Structurally analogous to the widely studied 5,10,15,20-tetraphenylporphyrin (H$2$TPP), TPTP replaces phenyl substituents with $ p $-tolyl groups, introducing steric bulk and enhanced electron-donating capacity due to the methyl groups. This modification significantly influences its solubility, electronic properties, and supramolecular interactions. TPTP has recently gained attention in materials science, particularly in chemiresistive sensors, where its composite with reduced graphene oxide (rGO) demonstrates high conductivity ($1.54 \times 10^4 \, \text{S/m}$) and reproducible sensitivity to SO$2$ .

Métodos De Preparación

Adler-Longo Propionic Acid Reflux Method

The Adler-Longo method, first reported in 1967, remains a cornerstone for porphyrin synthesis due to its operational simplicity and moderate yields. For H₂TTP, this one-pot condensation involves refluxing pyrrole and p-tolualdehyde in propionic acid under aerobic conditions .

Reaction Mechanism and Conditions

Pyrrole (20 mmol) and p-tolualdehyde (20 mmol) are dissolved in propionic acid (50 mL) and refluxed at 60°C for 30 minutes . The acidic medium facilitates protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by pyrrole’s α-carbon. Sequential condensation forms the porphyrinogen intermediate, which undergoes oxidation by ambient oxygen to yield the aromatic porphyrin macrocycle .

Purification and Yield

Post-reflux, the mixture is cooled to room temperature, refrigerated for 2 hours, and filtered to isolate a crude purple product. Purification via basic alumina column chromatography using chloroform as the eluent achieves a 70% yield . The method’s efficiency stems from propionic acid’s dual role as solvent and catalyst, though tar formation from over-oxidation remains a limitation .

Lindsey Two-Step Condensation-Oxidation Method

Developed to address the harsh conditions of the Adler-Longo method, Lindsey’s approach separates condensation and oxidation steps, enabling higher yields for sensitive aldehydes .

Step 1: Condensation Under Inert Atmosphere

A stoichiometric mixture of pyrrole and p-tolualdehyde in dichloromethane is treated with BF₃·OEt₂ (3.3 mM) under argon for 12 hours . Lewis acid catalysis promotes porphyrinogen formation without premature oxidation.

Step 2: Oxidation with DDQ

The porphyrinogen intermediate is oxidized by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in chloroform for 3 hours, followed by triethylamine quenching . Column chromatography on silica gel (2:1 chloroform/hexanes) yields 45% pure H₂TTP . This method avoids tar by-products but requires stringent anhydrous conditions and inert atmospheres, increasing operational complexity.

Mechanochemical Solvent-Free Synthesis

Mechanochemistry offers a sustainable alternative by eliminating solvents and reducing energy inputs. H₂TTP synthesis involves grinding equimolar pyrrole and p-tolualdehyde with p-toluenesulfonic acid (PTSA) in a ball mill .

Grinding and Oxidation

The reactants are milled at 25 Hz for 20 minutes, forming a pink porphyrinogen powder. Subsequent oxidation with DDQ in chloroform and column purification achieves a 28% yield . While greener, the lower yield and challenges in scaling batch grinding processes limit industrial applicability.

Acidic Ionic Liquid-Mediated Synthesis

Recent advances employ acidic ionic liquids (ILs) like [HC₄im][CF₃CO₂] as recyclable catalysts. In a typical procedure, pyrrole and p-tolualdehyde are heated in the IL at 60°C for 1 hour, followed by filtration to recover H₂TTP .

Advantages and Limitations

The IL method simplifies purification, as the catalyst remains liquid and separable by filtration. However, yields for H₂TTP analogs like 5,10,15,20-tetra(4-pyridyl)porphyrin (TPyP) are modest (11%), suggesting room for optimization .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for each method:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This compound can be reduced to form metalloporphyrins when reacted with metal salts such as zinc acetate or iron chloride.

Substitution: Substitution reactions can occur at the meso positions or the peripheral tolyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

Reduction: Metal salts like zinc acetate, iron chloride, and sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Metalloporphyrins.

Substitution: Halogenated, nitrated, or sulfonated porphyrins.

Aplicaciones Científicas De Investigación

Sensor Applications

TPTP has been studied for its effectiveness in sensor technology, particularly for detecting gases and environmental pollutants.

Chemiresistive Sensors

Recent research has demonstrated the use of TPTP in composite materials with reduced graphene oxide (rGO) to create highly sensitive chemiresistive sensors for sulfur dioxide (SO₂). The composite exhibited remarkable reproducibility and repeatability, making it suitable for environmental monitoring applications. The study highlighted that the TPTP-rGO composite could detect SO₂ at low concentrations, showcasing its potential in air quality assessment and industrial safety .

| Feature | TPTP-rGO Composite |

|---|---|

| Sensitivity | High |

| Detection Limit | Low concentrations of SO₂ |

| Reproducibility | Highly reproducible |

Photodynamic Therapy (PDT)

Porphyrins are known for their role in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. TPTP's unique structure allows it to absorb light efficiently, which can be harnessed for therapeutic applications.

Case Studies

A study involving TPTP demonstrated its effectiveness in inducing apoptosis in cancer cell lines when activated by laser light. The results indicated a significant reduction in cell viability, suggesting that TPTP could be a promising agent in PDT protocols .

Material Science

In material science, TPTP is utilized as a building block for creating advanced materials with unique optical and electronic properties.

Organic Photovoltaics

TPTP has been incorporated into organic photovoltaic devices due to its favorable electron-donating properties. Research indicates that incorporating TPTP into polymer blends enhances the efficiency of solar cells by improving charge transport and light absorption capabilities .

Nanocomposites

TPTP's compatibility with various substrates allows it to be used in nanocomposite materials aimed at enhancing mechanical strength and thermal stability. These composites are being explored for applications in electronics and aerospace industries.

Mecanismo De Acción

The mechanism of action of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cell damage and apoptosis. The compound’s photodynamic properties are mediated through its interaction with cellular components, including lipids, proteins, and nucleic acids.

Comparación Con Compuestos Similares

Structural and Functional Variations Across Porphyrin Derivatives

The table below summarizes key porphyrin derivatives and their comparative attributes:

Substituent Effects on Physicochemical Properties

- In contrast, H$2$TPP exhibits a Soret peak at $418 \, \text{nm}$ in non-coordinating solvents like benzene .

- Solubility : TPTP’s methyl groups likely enhance solubility in organic solvents relative to H$_2$TPP. Conversely, sulfonated derivatives (e.g., TPPS, MnTSPP) show aqueous solubility, enabling biomedical applications .

- Metalation : Metal centers drastically alter functionality. For instance, VTPP catalyzes cyclohexene oxidation via a proposed radical mechanism , while NiTPP thin films exhibit UV-tunable dielectric properties for energy storage .

Application-Specific Performance

- Sensors : TPTP-rGO composites outperform H$2$TPP-based materials in conductivity ($1.54 \times 10^4 \, \text{S/m}$) and SO$2$ sensitivity due to enhanced charge transfer . MnTSPP, however, excels in humidity sensing via quartz crystal microbalance (QCM) systems .

Actividad Biológica

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is a synthetic porphyrin compound notable for its diverse biological activities. This article explores its chemical properties, biological functions, and potential applications in various fields, particularly in biomedicine and sensor technology.

- Chemical Formula : C₃₂H₂₂N₄

- Molecular Weight : 462.54 g/mol

- CAS Number : 14527-51-6

- Density : Approximately 1.207 g/cm³

- Melting Point : ~300°C

Anticancer Properties

TPTP has been studied for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers. The compound exhibits selective antagonism towards STAT3 with an IC₅₀ of approximately 0.28 μM, demonstrating a significant capacity to disrupt oncogenic signaling pathways associated with tumor growth and survival .

- Mechanism of Action : TPTP binds directly to the SH2 domain of STAT3, inhibiting its DNA binding activity and subsequent transcriptional activation of genes that promote cell proliferation and survival . This action can potentially lead to increased apoptosis in cancer cells.

Sensor Applications

Recent studies have highlighted the use of TPTP in developing chemiresistive sensors for detecting sulfur dioxide (SO₂). The TPTP composite demonstrated high sensitivity and reproducibility in detecting SO₂ gas, indicating its potential use in environmental monitoring and safety applications .

Case Studies

- Anticancer Activity :

-

Gas Sensing :

- In a study focusing on gas sensing capabilities, TPTP was incorporated into a zeolitic imidazolate framework-based sensor. The results showed that the sensor exhibited excellent sensitivity and selectivity for SO₂ detection at low concentrations, making it suitable for practical applications in pollution monitoring .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 5,10,15,20-tetra-p-tolylporphyrin with high purity?

Methodological Answer: Synthesis typically involves the condensation of pyrrole with p-tolualdehyde under reflux in propionic acid or using Lindsey conditions (e.g., BF₃·Et₂O catalysis). Post-synthesis, purification is achieved via column chromatography (silica gel, chloroform/hexane eluent) or recrystallization. Characterization requires UV-Vis spectroscopy (Soret band ~418 nm, Q-bands 515–650 nm) and NMR (aromatic protons at δ 8.8–9.2 ppm, methyl groups at δ 2.7–2.9 ppm). Purity verification should use HPLC with a C18 column and methanol/water mobile phase, as impurities (e.g., chlorinated byproducts) can affect photophysical properties .

Q. How does the p-tolyl substituent influence the solubility and aggregation behavior of this porphyrin compared to phenyl-substituted analogs?

Methodological Answer: The p-tolyl groups enhance solubility in nonpolar solvents (e.g., chloroform, toluene) due to increased hydrophobicity compared to phenyl substituents. Aggregation studies via UV-Vis spectroscopy (e.g., Soret band broadening or redshift in polar solvents) and dynamic light scattering (DLS) are critical. For example, in ethanol/water mixtures, p-tolylporphyrins exhibit lower critical aggregation concentrations than tetraphenylporphyrin (TPP), attributed to stronger π-π interactions .

Q. What spectroscopic techniques are essential for confirming the metal-free (free-base) form of this porphyrin?

Methodological Answer: The free-base form is confirmed by:

- UV-Vis spectroscopy : Distinct Q-bands (typically four bands between 500–650 nm) and a Soret band at ~418 nm.

- ¹H NMR : Presence of two inner NH protons (δ ~-2 to -3 ppm in CDCl₃).

- Mass spectrometry (MS) : Molecular ion peak matching the theoretical mass (C₄₈H₃₈N₄, MW = 682.85 g/mol). Metal contamination (e.g., Fe, Cu) can be ruled out via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this porphyrin with transition metals (e.g., Mn, Co) for catalytic applications?

Methodological Answer:

- Metalation : React the porphyrin with metal salts (e.g., MnCl₂, Co(OAc)₂) in refluxing DMF or THF under inert atmosphere. Monitor metal insertion via UV-Vis (Soret band shift to ~450 nm for Mn(III)) or electron paramagnetic resonance (EPR) for paramagnetic metals (e.g., Mn(III)).

- Catalytic Activity : Test in oxidation reactions (e.g., cyclohexane oxidation using O₂ or H₂O₂). Analyze products via GC-MS and quantify turnover numbers (TONs). Compare activity to TPP-metal complexes to assess substituent effects .

Q. What strategies mitigate conflicting data in photodynamic therapy (PDT) studies, such as variable singlet oxygen quantum yields (ΦΔ)?

Methodological Answer:

- Standardize Conditions : Use consistent light sources (e.g., 650 nm LED, 10 mW/cm²) and reference photosensitizers (e.g., Rose Bengal, ΦΔ = 0.75).

- Quantify ΦΔ : Employ time-resolved near-infrared luminescence (detecting ¹O₂ emission at 1270 nm) or chemical trapping (e.g., 1,3-diphenylisobenzofuran degradation monitored via UV-Vis).

- Control Aggregation : Use surfactant micelles (e.g., Cremophor EL) to prevent porphyrin aggregation, which quenches ¹O₂ production .

Q. How do p-tolyl substituents impact the porphyrin’s performance in electrochemical sensors for detecting heavy metals (e.g., Cd²⁺, Pb²⁺)?

Methodological Answer:

- Sensor Fabrication : Modify glassy carbon electrodes (GCEs) with the porphyrin via drop-casting or electropolymerization.

- Electrochemical Analysis : Use differential pulse voltammetry (DPV) in acetate buffer (pH 4.5). The p-tolyl groups enhance π-stacking with graphene or carbon nanotubes in composite sensors, improving sensitivity (lower detection limits) compared to phenyl analogs. Calibrate using standard additions of metal ions and validate with atomic absorption spectroscopy (AAS) .

Q. What computational methods are recommended to model the electronic structure and substituent effects of this porphyrin?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox potentials and absorption spectra.

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data. The p-tolyl groups lower the HOMO energy by ~0.3 eV versus TPP, increasing photostability .

Q. Data Contradiction Resolution

Q. How should researchers address discrepancies in reported purity levels (e.g., 97% vs. 80%) across commercial sources?

Methodological Answer:

Propiedades

IUPAC Name |

5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQNUQLWBBZIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-51-6 | |

| Record name | 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.